N-Boc-3-Fluoro-L-homophenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Boc-3-Fluor-L-Homophenylalanin umfasst typischerweise mehrere Schritte:

Schutz der Aminogruppe: Die Aminogruppe des Ausgangsmaterials, 3-Fluor-L-Homophenylalanin, wird mit einer tert-Butoxycarbonyl (Boc)-Gruppe geschützt. Dies wird üblicherweise durch Reaktion der Aminosäure mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin erreicht.

Vorbereitungsmethoden

Die industrielle Produktion von N-Boc-3-Fluor-L-Homophenylalanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die präzise Kontrolle von Temperatur, pH-Wert und Reaktionszeit sowie die Verwendung von industriellen Reagenzien und Lösungsmitteln.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Boc-3-Fluor-L-Homophenylalanin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Fluoratom am Phenylring kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Entschützungsreaktionen: Die Boc-Schutzgruppe kann unter sauren Bedingungen entfernt werden, z. B. durch Behandlung mit Trifluoressigsäure (TFA).

Häufige Reagenzien und Bedingungen

Nucleophile aromatische Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können verwendet werden.

Entschützung: Trifluoressigsäure (TFA) in Dichlormethan (DCM) wird häufig verwendet, um die Boc-Gruppe zu entfernen.

Hauptprodukte

Substitutionsprodukte: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Derivate von N-Boc-3-Fluor-L-Homophenylalanin erhalten werden.

Entschützte Aminosäure: Die Entfernung der Boc-Gruppe ergibt 3-Fluor-L-Homophenylalanin.

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-3-Fluoro-L-homophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Deprotected Amino Acid: Removal of the Boc group yields 3-fluoro-L-homophenylalanine.

Wissenschaftliche Forschungsanwendungen

N-Boc-3-Fluor-L-Homophenylalanin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese von Peptiden und anderen komplexen Molekülen verwendet.

Biologie: Es dient als Werkzeug zur Untersuchung der Proteinstruktur und -funktion, insbesondere im Zusammenhang mit Fluormarkierung.

Medizin: Es wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Enzyminhibitoren.

Industrie: Es wird bei der Produktion von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-Boc-3-Fluor-L-Homophenylalanin beinhaltet seine Einarbeitung in Peptide und Proteine, wobei das Fluoratom die Eigenschaften des Moleküls beeinflussen kann. Das Fluoratom kann die elektronische Verteilung und sterische Wechselwirkungen innerhalb des Moleküls beeinflussen, was zu Veränderungen in seiner biologischen Aktivität führt. Die Boc-Gruppe dient während der Synthese als Schutzgruppe und stellt sicher, dass die Aminogruppe bis zum gewünschten Stadium der Synthese unreaktiv bleibt.

Wirkmechanismus

The mechanism of action of N-Boc-3-Fluoro-L-homophenylalanine involves its incorporation into peptides and proteins, where the fluorine atom can influence the molecule’s properties. The fluorine atom can affect the electronic distribution and steric interactions within the molecule, leading to changes in its biological activity. The Boc group serves as a protecting group during synthesis, ensuring that the amino group remains unreactive until the desired stage of the synthesis.

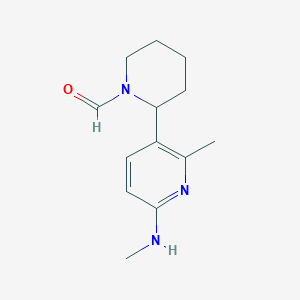

Vergleich Mit ähnlichen Verbindungen

N-Boc-3-Fluor-L-Homophenylalanin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

N-Boc-3-Fluor-L-Phenylalanin: Ähnliche Struktur, jedoch ohne die verlängerte Kohlenstoffkette.

N-Boc-4-Fluor-L-Phenylalanin: Das Fluoratom ist am Phenylring anders positioniert.

N-Boc-3-Chlor-L-Homophenylalanin: Enthält ein Chloratom anstelle von Fluor.

Die Einzigartigkeit von N-Boc-3-Fluor-L-Homophenylalanin liegt in seinem spezifischen Substitutionsmuster und der Anwesenheit der Boc-Schutzgruppe, was es zu einem wertvollen Werkzeug in der synthetischen und medizinischen Chemie macht.

Eigenschaften

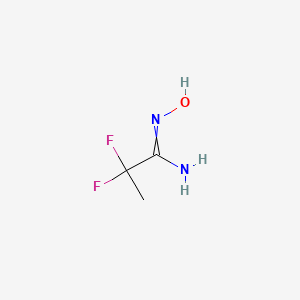

Molekularformel |

C15H20FNO4 |

|---|---|

Molekulargewicht |

297.32 g/mol |

IUPAC-Name |

(2R)-4-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

InChI-Schlüssel |

QHYYPOGNLIBZLB-GFCCVEGCSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)F)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)

![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)